molecular formula C13H16N2O2 B6506306 2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351645-58-3

2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B6506306
CAS No.: 1351645-58-3
M. Wt: 232.28 g/mol
InChI Key: GSJACESKLLFRKG-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is an organic compound with a complex structure, featuring a 3-methylphenyl group and a 5-oxopyrrolidin-3-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the following steps:

    Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the 5-oxopyrrolidin-3-yl group: This involves the cyclization of a suitable precursor, such as 3-aminobutyric acid, under acidic conditions to form the pyrrolidinone ring.

    Coupling of the two groups: The final step involves the acylation of the 3-methylphenyl group with the 5-oxopyrrolidin-3-yl acetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or sulfonylated derivatives.

Scientific Research Applications

2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-N-(5-oxopyrrolidin-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
  • 2-(3-methylphenyl)-N-(4-oxopyrrolidin-3-yl)acetamide

Uniqueness

2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is unique due to the specific positioning of the 3-methylphenyl and 5-oxopyrrolidin-3-yl groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to distinct behavior compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-2-4-10(5-9)6-13(17)15-11-7-12(16)14-8-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJACESKLLFRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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